molecular formula C15H18N2O4S2 B5819694 N-(2-furylmethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

N-(2-furylmethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

Cat. No. B5819694
M. Wt: 354.4 g/mol
InChI Key: VSOHUWHWAJMGNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-furylmethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide derivatives involves several key steps. Starting materials like secondary amines are treated with specific reagents to obtain the desired sulfonyl amines. These are further reacted with activated molecules like 2-furyl(1-piperazinyl)methanone in suitable conditions to achieve the target compounds. The synthesis process emphasizes the importance of certain functional groups and reaction conditions in achieving high yield and specificity (Hussain et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed through various analytical techniques such as EI-MS, IR, and 1H-NMR spectral analysis. These techniques provide detailed information about the molecular framework and the placement of different atoms and functional groups within the compound. The molecular structure analysis is crucial for understanding the compound's chemical behavior and reactivity (Hussain et al., 2017).

Chemical Reactions and Properties

N-(2-furylmethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide derivatives undergo various chemical reactions, contributing to their significant bioactivity. These include reactions with different reagents under specific conditions leading to the formation of new bonds and structures. The chemical properties, such as reactivity with other compounds, are influenced by the molecular structure, particularly the electron-donating or withdrawing nature of the substituents (Abbasi et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are investigated to understand their behavior in different environments. These properties are essential for determining the compound's suitability for various applications, especially in pharmaceutical formulations (Abbasi et al., 2017).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards other chemical entities, and stability, are crucial for the compound's application in chemical and biological processes. Understanding these properties helps in the design and development of new compounds with desired activities and fewer side effects (Hussain et al., 2017).

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S2/c18-15(16-11-13-3-1-9-21-13)12-5-7-17(8-6-12)23(19,20)14-4-2-10-22-14/h1-4,9-10,12H,5-8,11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOHUWHWAJMGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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